molecular formula C8H12O B3048393 Oct-7-yn-2-one CAS No. 16737-04-5

Oct-7-yn-2-one

Cat. No.: B3048393
CAS No.: 16737-04-5
M. Wt: 124.18 g/mol
InChI Key: REYJZHHJFVWMSE-UHFFFAOYSA-N
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Description

Oct-7-yn-2-one (IUPAC name: this compound) is an aliphatic ketone with a terminal triple bond at the seventh carbon position. Its molecular formula is C₈H₁₂O, and its structure features a ketone group at C2 and a carbon-carbon triple bond between C7 and C8 (structure: O=C-CH₂-C≡C-CH₂-CH₂-CH₂-CH₃). This compound is notable for its role in asymmetric synthesis, particularly in the enzymatic reduction of alkynes to chiral alcohols using Thermoanaerobium brockii alcohol dehydrogenase (TBADH), as demonstrated in the synthesis of (+)-aspicilin . Its triple bond confers unique reactivity, enabling selective hydrogenation or functionalization in organic transformations .

Properties

CAS No.

16737-04-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

oct-7-yn-2-one

InChI

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h1H,4-7H2,2H3

InChI Key

REYJZHHJFVWMSE-UHFFFAOYSA-N

SMILES

CC(=O)CCCCC#C

Canonical SMILES

CC(=O)CCCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oct-7-yn-2-one belongs to a family of medium-chain ketones with varying degrees of unsaturation and functionalization. Below is a detailed comparison with structurally related compounds:

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Registry Number
This compound C₈H₁₂O 124.18 Ketone (C2), terminal alkyne (C7–C8) Not explicitly listed
7-Octen-2-one C₈H₁₄O 126.20 Ketone (C2), terminal alkene (C7–C8) 3664-60-6
6-Methyl-7-octen-2-one C₉H₁₆O 140.22 Ketone (C2), alkene (C7–C8), methyl (C6) 35215-49-7
7-Methyloctan-2-one C₉H₁₈O 142.24 Ketone (C2), methyl branch (C7) 1482-13-9
Oct-2-ynal C₈H₁₂O 124.18 Aldehyde (C1), alkyne (C2–C3) 1846-68-0

Physical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Water)
This compound ~195–200 (est.) Not reported Low
7-Octen-2-one 180–185 -20 Insoluble
6-Methyl-7-octen-2-one 198–202 -15 Slightly soluble
7-Methyloctan-2-one 210–215 -5 Insoluble
Oct-2-ynal 190–195 Not reported Insoluble

Research Findings and Key Contrasts

Synthetic Utility: this compound’s triple bond enables enantioselective reductions (e.g., TBADH-catalyzed reactions yield chiral alcohols with >90% enantiomeric excess) . In contrast, 7-octen-2-one’s alkene is less reactive in enzymatic systems, favoring non-stereoselective epoxidation .

Thermodynamic Stability :

  • The triple bond in this compound increases molecular rigidity, raising its boiling point compared to 7-octen-2-one (Δ ~15°C) .

Safety Profiles :

  • This compound lacks formal GHS classification, but its alkyne moiety poses explosion risks during handling .
  • Oct-2-ynal requires stringent safety protocols (e.g., ventilation, PPE) due to its aldehyde toxicity .

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